

Protocol for the Extraction of 3,5-Dicaffeoylquinic Acid from Plant Material

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Di-caffeoylequinic acid*

Cat. No.: B13146026

[Get Quote](#)

Abstract

This document provides a comprehensive guide for the extraction of 3,5-dicaffeoylquinic acid (3,5-DCQA), a bioactive phenolic compound, from plant matrices. Intended for researchers in natural product chemistry, pharmacology, and drug development, this guide details the underlying principles of extraction, compares various methodologies, and provides detailed, step-by-step protocols. We emphasize the rationale behind procedural choices to ensure methodological robustness and reproducibility. The protocols covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), culminating in analytical quantification by High-Performance Liquid Chromatography (HPLC).

Introduction to 3,5-Dicaffeoylquinic Acid (3,5-DCQA)

3,5-Dicaffeoylquinic acid, also known as Isochlorogenic acid A, is a natural phytochemical derived from the esterification of two caffeic acid molecules with quinic acid^{[1][2][3]}. It is a prominent member of the caffeoylequinic acid (CQA) family, which is widely distributed in the plant kingdom and consumed daily through foods and beverages like coffee^[4].

This compound has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and hepatoprotective properties^{[2][4][5][6]}. Its potential as a therapeutic agent is actively being explored. 3,5-DCQA is found in numerous medicinal and dietary plants, such as Japanese honeysuckle (*Lonicera japonica*), sweet potato (*Ipomoea batatas*), *Centella asiatica*, globe artichoke (*Cynara*

scolymus), and chicory roots (*Cichorium intybus*)[2][5][7][8]. The effective isolation of 3,5-DCQA is the critical first step for any pharmacological investigation or drug development pipeline.

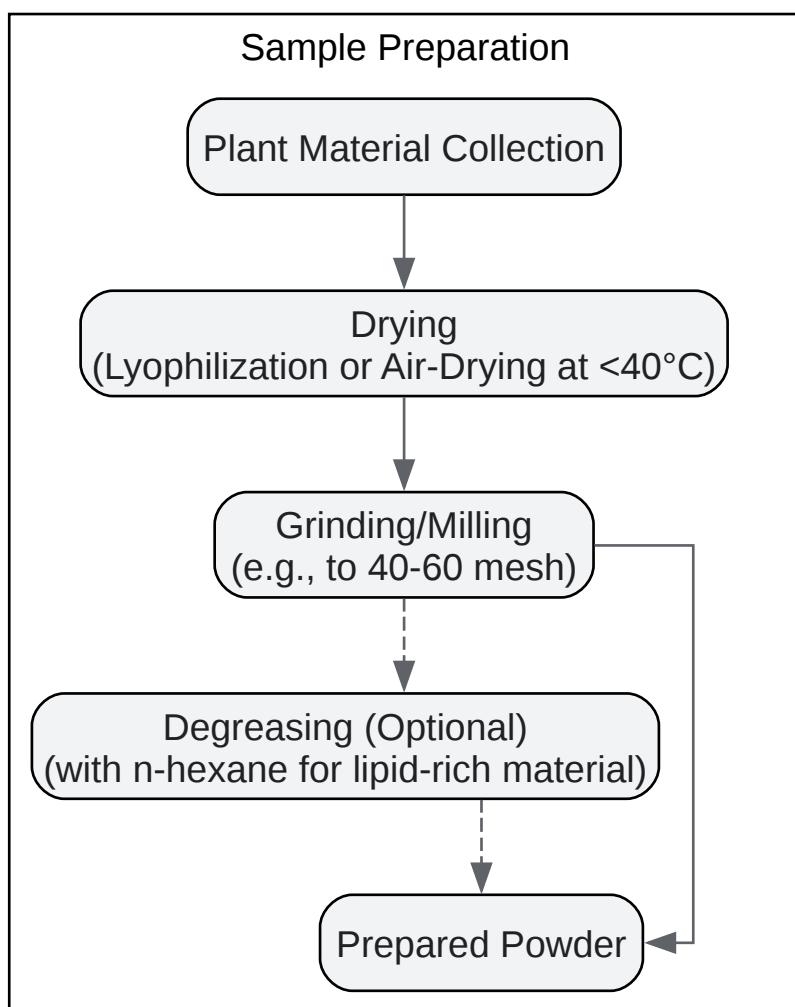
Physicochemical Properties

Understanding the physicochemical properties of 3,5-DCQA is fundamental to designing an effective extraction strategy. Its structure, rich in hydroxyl groups, dictates its polarity and solubility, which are key parameters for solvent selection.

Property	Value	Source
Chemical Formula	$C_{25}H_{24}O_{12}$	[2][6]
Molar Mass	516.5 g/mol	[2][6]
Synonyms	Isochlorogenic acid A, 3,5-DCQA	[2][3][6]
Appearance	White crystalline solid/powder	[2][6]
Solubility	DMF: ~71 mg/mL; DMSO: ~50 mg/mL; Ethanol: ~50 mg/mL; PBS (pH 7.2): ~25 mg/mL	[6]
UV Absorbance (λ_{max})	~220, 246, 330 nm	[6]

Foundational Principles of Extraction

The primary objective of extraction is to efficiently transfer 3,5-DCQA from the solid plant matrix into a liquid solvent phase. This process is governed by several critical factors:


- Solvent Selection: Based on its solubility profile, polar solvents are most effective. Aqueous mixtures of ethanol or methanol are commonly employed as they balance polarity for efficient extraction while being cost-effective and relatively safe. A 75% methanol solution has been shown to be highly effective for extracting similar CQAs[9].
- Temperature: Elevated temperatures can increase solvent viscosity and enhance compound solubility, but they also pose a significant risk. Caffeoylquinic acids are susceptible to thermal degradation and isomerization, which can lead to yield loss and the formation of artifacts[10].

For instance, studies on related compounds show stability between 10-60°C during ultrasound-assisted extraction[9].

- Plant Material Particle Size: Milling or grinding the dried plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.
- Solid-to-Solvent Ratio: A higher solvent volume ensures a proper concentration gradient, driving the analyte into the solution. However, excessive solvent use increases costs and downstream processing time. This ratio must be optimized for each specific plant matrix.
- pH: The pH of the extraction medium can influence the stability and solubility of phenolic acids. Acidification is sometimes used to keep phenolic compounds in their protonated form, which can improve extraction into organic solvents.

Pre-Extraction Workflow: Sample Preparation

Proper sample preparation is a non-negotiable prerequisite for reproducible and efficient extraction.

[Click to download full resolution via product page](#)

Figure 1: Workflow for plant material preparation.

- Harvesting and Drying: Collect the desired plant part (e.g., leaves, roots). Dry the material to a constant weight to standardize results and prevent microbial degradation. Lyophilization (freeze-drying) or air-drying at temperatures below 40°C is recommended to preserve thermolabile compounds.
- Size Reduction: Grind the dried material into a fine powder (e.g., 40-60 mesh). This step is critical as it disrupts cell walls and dramatically increases the surface area for solvent interaction.

- Degreasing (if necessary): For plant materials with high lipid content (e.g., seeds), a pre-extraction step with a non-polar solvent like n-hexane is advisable to remove fats that could interfere with the extraction of polar compounds.

Extraction Protocols: Methodologies and Rationale

The choice of extraction method represents a trade-off between efficiency, speed, cost, and the potential for compound degradation. Modern techniques like UAE and MAE offer significant advantages over conventional methods.

Table 2: Comparative Overview of Extraction Techniques

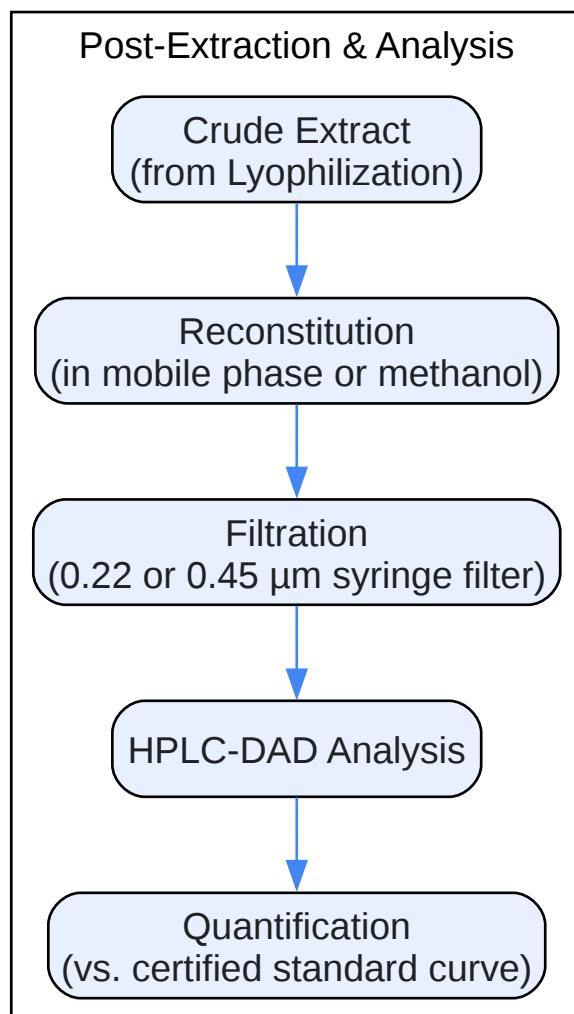
Method	Principle	Advantages	Disadvantages	Typical Solvent	References
Maceration	Soaking plant material in a solvent for an extended period.	Simple, low-cost setup.	Time-consuming, lower efficiency.	70% Ethanol	[11]
Ultrasound-Assisted (UAE)	Acoustic cavitation disrupts cell walls, enhancing mass transfer.	Fast, high efficiency, operates at lower temperatures.	Requires specialized equipment.	75% Methanol	[12]
Microwave-Assisted (MAE)	Microwave energy rapidly heats the solvent and matrix, causing cell rupture.	Extremely fast, reduced solvent use.	Potential for thermal degradation if not controlled.	50-70% Ethanol	[14][13]
Accelerated Solvent (ASE)	Uses elevated temperature and pressure to increase solvent efficiency.	Fast, automated, highly efficient.	High initial equipment cost.	57% Ethanol	[8]

Protocol 1: Conventional Maceration

- Rationale: This method relies on simple diffusion and is suitable for initial screenings or when specialized equipment is unavailable. Its simplicity is offset by longer extraction times and potentially lower yields.
- Step-by-Step Procedure:
 - Weigh 10 g of dried, powdered plant material into a 250 mL Erlenmeyer flask.
 - Add 100 mL of 70% (v/v) ethanol in water. This solvent-to-solid ratio (10:1) is a common starting point.
 - Seal the flask and place it on an orbital shaker at 150 rpm.

- Macerate for 24 hours at room temperature (20-25°C).
- Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
- Re-extract the solid residue with another 100 mL of 70% ethanol for 12 hours to maximize recovery.
- Combine the filtrates.
- Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
- Lyophilize the remaining aqueous solution to obtain a dry powder extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)


- Rationale: UAE is a highly efficient "green" extraction technique that accelerates mass transfer through acoustic cavitation.[11][16] The process is typically much faster and can be performed at lower temperatures, preserving the integrity of 3,5-DCQA.
- Step-by-Step Procedure:
 - Place 5 g of dried, powdered plant material into a 100 mL beaker.
 - Add 75 mL of 75% (v/v) methanol in water. Studies show this percentage to be optimal for related CQAs[9].
 - Place the beaker in an ultrasonic bath operating at a frequency of 25-40 kHz.
 - Ensure the water level in the bath is equal to or higher than the solvent level in the beaker.
 - Set the bath temperature to 45°C and sonicate for 30 minutes. This temperature is well within the stable range for CQAs[9].
 - After sonication, filter the extract through Whatman No. 1 filter paper.
 - Concentrate the filtrate using a rotary evaporator ($T < 40^{\circ}\text{C}$) and then lyophilize.

Protocol 3: Microwave-Assisted Extraction (MAE)

- Rationale: MAE uses microwave energy for rapid, localized heating of the solvent and plant material. This creates high internal pressure within the plant cells, causing them to rupture and release their contents quickly and efficiently[13].
- Step-by-Step Procedure:
 - Place 1 g of dried, powdered plant material into a specialized microwave-safe extraction vessel.
 - Add 20 mL of 60% (v/v) ethanol.
 - Seal the vessel and place it in the microwave extractor.
 - Set the extraction parameters: irradiate at 500 W until the temperature reaches 80°C, then hold for 5 minutes with stirring[13].
 - After the program completes, allow the vessel to cool to room temperature.
 - Open the vessel and filter the contents.
 - Rinse the vessel and residue with a small amount of the extraction solvent and add this to the filtrate.
 - Concentrate the extract using a rotary evaporator ($T < 40^{\circ}\text{C}$) and lyophilize.

Post-Extraction: Analysis and Quantification

The standard method for the accurate identification and quantification of 3,5-DCQA is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD)[7][17].

[Click to download full resolution via product page](#)

Figure 2: General workflow for extract analysis.

HPLC-DAD Method Parameters

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid (to ensure sharp peaks for phenolic acids).
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a high percentage of A, gradually increasing B to elute more hydrophobic compounds. (e.g., 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.
- Detection Wavelength: Monitor at 330 nm for quantification, which is a characteristic absorbance maximum for dicaffeoylquinic acids[6]. A full spectrum (200-400 nm) should be recorded to confirm peak identity.
- Quantification: Prepare a calibration curve using a certified reference standard of 3,5-dicaffeoylquinic acid at several concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

The successful extraction of 3,5-dicaffeoylquinic acid is highly dependent on a carefully considered methodology. While conventional maceration is accessible, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer superior efficiency, speed, and often higher yields while minimizing the risk of thermal degradation. UAE, in particular, provides an excellent balance of efficiency and preservation of compound integrity. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively isolate 3,5-DCQA for further scientific inquiry. Each protocol should be viewed as a starting point, with optimization of parameters such as solvent ratio, time, and temperature recommended for each specific plant matrix.

References

- Google. (n.d.). JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents.
- MDPI. (n.d.). 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression.
- National Institutes of Health (NIH). (n.d.). Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC.
- MDPI. (2023, June 16). Determination of Caffeoylquinic Acids Content by UHPLC in *Scolymus hispanicus* Extracts Obtained through Ultrasound-Assisted Extraction.
- ResearchGate. (n.d.). Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA).
- ResearchGate. (n.d.). UV, MS, and MS/MS spectra of 3,5-dicaffeoylquinic acid.

- ResearchGate. (n.d.). Total synthesis of 3,5-O-dicaffeoylquinic acid and its derivatives.
- MDPI. (2022, October 14). Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts.
- Biopurify. (n.d.). CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid.
- Oregon Health & Science University. (2021, June 25). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity.
- PubMed. (2004, January 23). (-)-3,5-Dicaffeoyl-muco-quinic acid isolated from *Aster scaber* contributes to the differentiation of PC12 cells: through tyrosine kinase cascade signaling.
- National Institutes of Health (NIH). (n.d.). The Impact of Thermal and Electrical Pretreatments and Antibrowning Solution on the Chlorogenic and Dicaffeoylquinic Acid Extraction Yield from Endive Roots - PMC.
- PubMed Central. (n.d.). Determination of Caffeoylquinic Acids Content by UHPLC in *Scolymus hispanicus* Extracts Obtained through Ultrasound-Assisted Extraction.
- National Institutes of Health (NIH). (n.d.). 3,5-Dicaffeoylquinic acid - PubChem.
- National Institutes of Health (NIH). (n.d.). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC.
- ResearchGate. (2023, June 12). (PDF) Determination of Caffeoylquinic Acids Content by UHPLC in *Scolymus hispanicus* Extracts Obtained through Ultrasound-Assisted Extraction.
- ResearchGate. (n.d.). Fragmentation of 3,5-dicaffeoylquinic acid (Miketova et al., 1999).
- Italian Journal of Food Science. (n.d.). OPTIMISATION OF ULTRASOUND AND MICROWAVE-ASSISTED EXTRACTION OF CAFFEOYLQUINIC ACIDS AND CAFFEINE FROM COFFEE SILVERSKIN USING RESPONSE SURFACE METHODOLOGY.
- Royal Society of Chemistry. (2024, April 30). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material.
- University of Guam. (n.d.). Supercritical Fluid Extraction of Phenolics from *Anisophyllea disticha* (Jack) Baill. and Evaluation of.
- MDPI. (n.d.). Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization.
- ProQuest. (n.d.). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of *Saussurea grandifolia* and *Taraxacum coreanum*.
- ResearchGate. (2017, July 24). (PDF) Optimisation of ultrasound and microwave-assisted extraction of caffeoylquinic acids and caffeine from coffee silverskin using response surface methodology.
- ResearchGate. (n.d.). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources – Review.

- PubMed. (n.d.). Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives.
- PubMed. (2018, October 12). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials.
- MDPI. (2022, December 13). The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (*Hamelia patens* Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 3. 3,5-Dicaffeoylquinic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. JP6466081B2 - 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Caffeoylquinic Acids Content by UHPLC in *Scolymus hispanicus* Extracts Obtained through Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization [mdpi.com]
- 14. itjfs.com [itjfs.com]

- 15. researchgate.net [researchgate.net]
- 16. Green ultrasound-assisted extraction of chlorogenic acids from sweet potato peels and sonochemical hydrolysis of caffeoylquinic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of *Saussurea grandifolia* and *Taraxacum coreanum* - ProQuest [proquest.com]
- To cite this document: BenchChem. [Protocol for the Extraction of 3,5-Dicaffeoylquinic Acid from Plant Material]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13146026#3-5-dicaffeoylquinic-acid-extraction-from-plant-material-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com